molecular formula C13H16N2O B1426480 2-Morpholin-4-yl-2-phenylpropanenitrile CAS No. 477531-81-0

2-Morpholin-4-yl-2-phenylpropanenitrile

Cat. No. B1426480
CAS RN: 477531-81-0
M. Wt: 216.28 g/mol
InChI Key: ZNSYKTBYWPYKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholin-4-yl-2-phenylpropanenitrile (MMPN) is a chemical compound with a wide range of applications in scientific research. This compound has been studied for its potential use in drug synthesis, biochemical and physiological effects, and its ability to act as a catalyst in various laboratory experiments.

Scientific Research Applications

Synthesis and Antibacterial Properties

  • Antimicrobial Activity : 2-Morpholin-4-yl-2-phenylpropanenitrile derivatives have been synthesized and shown to possess significant antibacterial activity. A study highlighted the synthesis of these compounds using the Mannich base method and their efficacy against various bacterial strains, comparing favorably with standard antibacterial drugs like Ciprofloxacin (Idhayadhulla et al., 2014).

Synthesis and Antifungal Properties

  • Antifungal Activity : In another research, derivatives of this compound demonstrated potent antifungal properties. This study involved the synthesis of these compounds and their in vitro evaluation against various fungal strains, providing a foundation for developing new antifungal agents (Somashekhar & Kotnal, 2019).

Oxidation Studies

  • Chemical Oxidation : A study explored the reaction of morpholine derivatives, including this compound, with metal oxidants like lead tetraacetate. The study's findings contribute to understanding the chemical behavior and potential applications of these compounds in various oxidation reactions (Corbani et al., 1973).

Biological Activity Studies

  • Biological Activity : Research on a compound structurally similar to this compound showed remarkable biological activities, including antibacterial, antioxidant, and anti-tuberculosis properties. This highlights the potential medical applications of these compounds (Mamatha S.V et al., 2019).

Thermal Degradation Studies

  • Thermal Degradation : A study focused on the thermal degradation of oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol, a compound related to this compound. The findings provide insights into the thermal stability and decomposition kinetics of these materials, which are critical for their application in various industrial processes (Doğan & Kaya, 2007).

QSAR Analysis for Antioxidant Properties

  • Antioxidant QSAR Analysis : A quantitative structure-activity relationship (QSAR) analysis of derivatives of this compound revealed key insights into their antioxidant activities. This study provides a theoretical basis for designing new antioxidants based on this chemical structure (Drapak et al., 2019).

properties

IUPAC Name

2-morpholin-4-yl-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(11-14,12-5-3-2-4-6-12)15-7-9-16-10-8-15/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSYKTBYWPYKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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